molecular formula C7H10N2O B2719179 2-(6-Aminopyridin-3-yl)ethan-1-ol CAS No. 1314973-84-6

2-(6-Aminopyridin-3-yl)ethan-1-ol

Cat. No.: B2719179
CAS No.: 1314973-84-6
M. Wt: 138.17
InChI Key: IVQMIVBDSUKTPO-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound features a pyridine ring substituted with an amino group at the 6-position and an ethanol group at the 3-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(6-Aminopyridin-3-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions . Additionally, it finds applications in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Aminopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and pharmaceutical development.

Properties

IUPAC Name

2-(6-aminopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQMIVBDSUKTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314973-84-6
Record name 2-(6-aminopyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl (6-nitro-3-pyridinyl)acetate (468 mg, 2.60 mmol) in tetrahydrofuran was added LiAlH4 and stirred for 2 h at room temperature. The reaction was quenched with saturated 25% NH3 aqueous solution and the precipitate was removed. The filtrate was concentrated to give a title compound as yellow oil.
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Synthesis routes and methods II

Procedure details

To a solution of ethyl(6-nitro-3-pyridinyl)acetate (468 mg, 2.60 mmol) in tetrahydrofuran was added LiAlH4 and stirred for 2 h at room temperature. The reaction was quenched with saturated 25% NH3 aqueous solution and the precipitate was removed. The filtrate was concentrated to give a title compound as yellow oil.
Quantity
468 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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